![molecular formula C12H14O4S2 B14342304 1,2-Bis[(ethenesulfonyl)methyl]benzene CAS No. 106021-57-2](/img/structure/B14342304.png)
1,2-Bis[(ethenesulfonyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis[(ethenesulfonyl)methyl]benzene is an organic compound that features a benzene ring substituted with two ethenesulfonylmethyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[(ethenesulfonyl)methyl]benzene typically involves the sulfonylation of a benzene derivative. One common method is the electrophilic aromatic substitution reaction, where ethenesulfonyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available benzene derivatives. The process includes sulfonylation, purification, and crystallization steps to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis[(ethenesulfonyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonylmethylbenzene .
Aplicaciones Científicas De Investigación
1,2-Bis[(ethenesulfonyl)methyl]benzene has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis[(ethenesulfonyl)methyl]benzene involves its ability to act as an electrophile in various chemical reactions. The sulfonyl groups can participate in nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis[(methylsulfonyl)methyl]benzene
- 1,2-Bis[(phenylsulfonyl)methyl]benzene
- 1,2-Bis[(propylsulfonyl)methyl]benzene
Uniqueness
1,2-Bis[(ethenesulfonyl)methyl]benzene is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity compared to other sulfonyl derivatives. This uniqueness makes it valuable in specific synthetic applications where the ethenesulfonyl group is required .
Propiedades
Número CAS |
106021-57-2 |
|---|---|
Fórmula molecular |
C12H14O4S2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1,2-bis(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C12H14O4S2/c1-3-17(13,14)9-11-7-5-6-8-12(11)10-18(15,16)4-2/h3-8H,1-2,9-10H2 |
Clave InChI |
AIAAYGFWDRVPFZ-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)CC1=CC=CC=C1CS(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


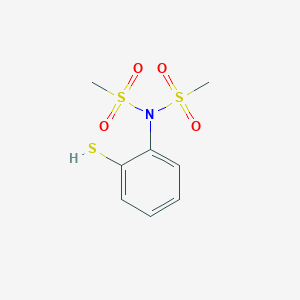

![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
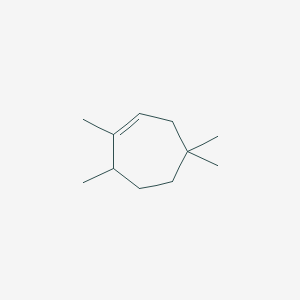
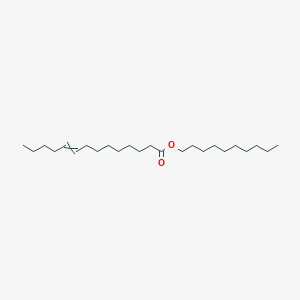
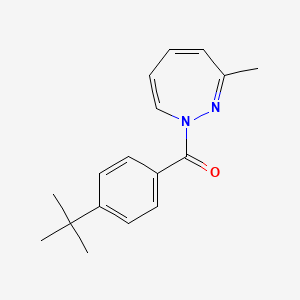
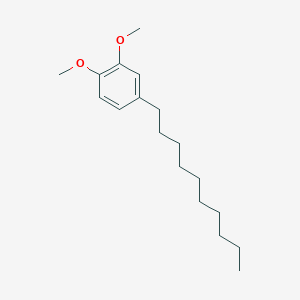
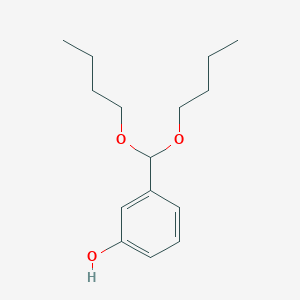

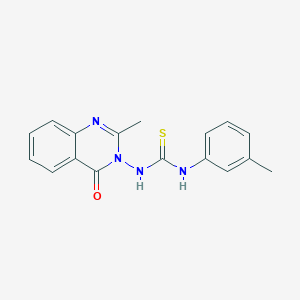

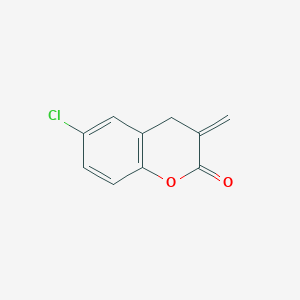
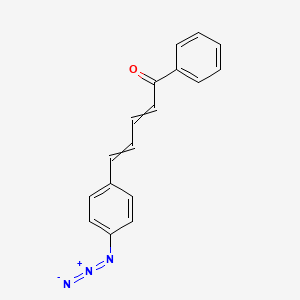
![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
